

# A Comparative Guide to Next-Generation PI3K Inhibitors: Benchmarking ACP-319

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of phosphoinositide 3-kinase (PI3K) inhibitors is rapidly evolving, with a focus on developing next-generation agents that offer improved isoform selectivity and a more favorable safety profile compared to their predecessors. This guide provides an objective comparison of **ACP-319**, a second-generation PI3K $\delta$  inhibitor, against other emerging PI3K inhibitors, supported by preclinical and clinical data.

## Introduction to PI3K Signaling and the Rationale for Isoform-Selective Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.

Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The Class I PI3K family consists of four isoforms:  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ . While the  $\alpha$  and  $\beta$  isoforms are ubiquitously expressed, the  $\gamma$  and  $\delta$  isoforms are predominantly found in hematopoietic cells, playing crucial roles in immune cell signaling.

First-generation pan-PI3K inhibitors, while demonstrating clinical activity, have been associated with significant on-target toxicities due to the broad inhibition of multiple PI3K isoforms. This has driven the development of isoform-selective inhibitors, particularly targeting the PI3K $\delta$  isoform, which is central to B-cell receptor (BCR) signaling and is a validated target in B-cell

malignancies. Next-generation PI3K $\delta$  inhibitors aim to further refine this selectivity to enhance efficacy and minimize immune-mediated adverse events.

## Biochemical Potency and Selectivity

A key differentiator among PI3K inhibitors is their potency and selectivity against the different Class I isoforms. High selectivity for PI3K $\delta$  is desirable for treating B-cell malignancies, as it is expected to minimize off-target effects associated with the inhibition of other isoforms.

| Inhibitor                       | PI3K $\alpha$<br>(IC50, nM)          | PI3K $\beta$<br>(IC50, nM)            | PI3K $\gamma$ (IC50, nM)              | PI3K $\delta$<br>(IC50, nM) | Selectivity<br>for $\delta$ vs $\alpha/\beta/\gamma$           |
|---------------------------------|--------------------------------------|---------------------------------------|---------------------------------------|-----------------------------|----------------------------------------------------------------|
| ACP-319<br>(AMG-319)            | 3300[1]                              | 2700[1]                               | 850[1]                                | 18[1]                       | ~183x vs $\alpha$ ,<br>~150x vs $\beta$ ,<br>~47x vs $\gamma$  |
| Parsaclisib<br>(INCB050465<br>) | >20,000                              | >20,000                               | >20,000                               | 1                           | >20,000x                                                       |
| Zandelisib<br>(ME-401)          | -                                    | -                                     | -                                     | 3.5[2]                      | Highly<br>Selective for<br>$\delta$                            |
| Acalisib (GS-<br>9820)          | 5441[3]                              | 3377[3]                               | 1389[3]                               | 12.7[3]                     | ~428x vs $\alpha$ ,<br>~266x vs $\beta$ ,<br>~109x vs $\gamma$ |
| Umbralisib<br>(TGR-1202)        | >1500-fold<br>selective for $\delta$ | >30-50-fold<br>selective for $\delta$ | >15-50-fold<br>selective for $\delta$ | 22.2                        | High                                                           |
| Nemiralisib<br>(GSK226955<br>7) | >1000-fold<br>selective for $\delta$ | >1000-fold<br>selective for $\delta$  | >1000-fold<br>selective for $\delta$  | pKi of 9.9                  | >1000x                                                         |

Note: IC50 values are compiled from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution. A lower IC50 value indicates higher potency.

## Preclinical and Clinical Performance

### ACP-319 (AMG-319)

**ACP-319** is a potent and selective second-generation PI3K $\delta$  inhibitor.<sup>[4]</sup> Preclinical studies have demonstrated its ability to inhibit the PI3K signaling pathway, leading to decreased proliferation and induction of cell death in cancer cells.<sup>[5]</sup> In preclinical models of aggressive lymphomas, **ACP-319** showed activity in activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL) and mantle cell lymphoma (MCL).<sup>[6]</sup>

In a Phase 1/2 clinical trial, **ACP-319** was evaluated in combination with the BTK inhibitor acalabrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.<sup>[7]</sup> In patients with non-GCB DLBCL, the combination demonstrated an overall response rate (ORR) of 63% and a complete response (CR) rate of 25%. However, the treatment was associated with frequent treatment-limiting hepatotoxicity, with grade 3/4 transaminase elevations observed in a significant portion of patients.<sup>[7]</sup> Further development of **ACP-319** is reportedly not planned.

## Next-Generation PI3K $\delta$ Inhibitors: A Comparative Overview

Several next-generation PI3K $\delta$  inhibitors are in various stages of clinical development, each with the goal of improving upon the efficacy and safety of earlier agents.

- Parsaclisib (INCB050465): This is a potent and highly selective PI3K $\delta$  inhibitor with over 1000-fold selectivity against other class 1 PI3K isozymes.<sup>[8]</sup> Preclinical data have shown its ability to block PI3K signaling and inhibit B-cell proliferation.<sup>[8]</sup> Clinical trials in patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) have demonstrated high ORRs. For instance, in FL, an ORR of 73% was reported.<sup>[9]</sup> Parsaclisib has been generally well-tolerated with a manageable safety profile.<sup>[9]</sup>
- Zanclisisib (ME-401): Zanclisisib is another highly selective PI3K $\delta$  inhibitor.<sup>[2]</sup> A key feature of its clinical development is an intermittent dosing schedule, designed to mitigate immune-related adverse events.<sup>[10]</sup> In a Phase 2 study in patients with relapsed or refractory FL, zanclisisib demonstrated an ORR of 70.3% with a CR rate of 35.2%.<sup>[11]</sup> The treatment was generally well-tolerated, with a low rate of discontinuation due to drug-related adverse events.<sup>[11]</sup>

- Umbralisib (TGR-1202): Umbralisib is a dual inhibitor of PI3K $\delta$  and casein kinase-1 $\epsilon$  (CK1 $\epsilon$ ). [12] It exhibits high selectivity for PI3K $\delta$  over other PI3K isoforms.[12] In a Phase 2b study in patients with relapsed or refractory indolent non-Hodgkin lymphoma, the ORR was 47.1%. [12] The safety profile of umbralisib was considered manageable, with lower rates of severe transaminitis compared to some first-generation PI3K inhibitors.[13] However, the FDA approval for umbralisib was later withdrawn due to concerns about a potential increased risk of death.
- Acalisib (GS-9820): Acalisib is a potent and selective PI3K $\delta$  inhibitor with a high degree of selectivity over other Class I PI3K isoforms.[2] Preclinical studies have shown its efficacy in B-cell malignancy models.[2]
- Nemiralisib (GSK2269557): This is a potent and highly selective inhaled PI3K $\delta$  inhibitor that has been investigated for inflammatory conditions.

## Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for assessing inhibitor potency.



[Click to download full resolution via product page](#)

Caption: Simplified PI3K/AKT/mTOR signaling pathway.



[Click to download full resolution via product page](#)

Caption: General experimental workflows for inhibitor characterization.



[Click to download full resolution via product page](#)

Caption: Logical relationship of PI3K $\delta$  inhibitor selectivity.

## Experimental Protocols

### In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This biochemical assay is used to determine the potency of an inhibitor against a purified PI3K enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against specific PI3K isoforms.

Materials:

- Purified recombinant PI3K enzyme (e.g., PI3K $\delta$ )
- Europium-labeled anti-tag antibody
- Alexa Fluor<sup>TM</sup> 647-labeled kinase tracer (ATP-competitive)
- Test inhibitor (e.g., **ACP-319**)
- Kinase buffer
- 384-well microplate

Procedure:

- Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute into the kinase buffer to achieve the final desired concentrations.
- Assay Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
- Kinase/Antibody Mixture: Prepare a solution containing the PI3K enzyme and the Eu-labeled anti-tag antibody in kinase buffer. Add this mixture to all wells.
- Tracer Addition: Add the Alexa Fluor<sup>TM</sup> 647-labeled kinase tracer to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

- Signal Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader. Excite the Europium donor at ~340 nm and measure emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Cellular Phospho-AKT (p-AKT) Western Blot Assay

This cell-based assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, AKT.

Objective: To determine the cellular potency of a PI3K inhibitor by measuring the reduction in AKT phosphorylation.

### Materials:

- Cancer cell line with constitutive or stimulated PI3K pathway activity (e.g., lymphoma cell line)
- Test inhibitor (e.g., **ACP-319**)
- Cell culture medium and supplements
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Protein electrophoresis and blotting equipment

### Procedure:

- Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere (if applicable). Treat the cells with various concentrations of the PI3K inhibitor for a specified duration.
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
  - Incubate the membrane with the primary antibody against p-AKT.
  - Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
  - Repeat the process for the total-AKT antibody on the same or a parallel membrane.
- Detection: Add the chemiluminescent substrate to the membrane and detect the signal using a chemiluminescence imaging system.
- Data Analysis: Quantify the band intensities for p-AKT and total-AKT. Normalize the p-AKT signal to the total-AKT signal for each sample. Plot the normalized p-AKT levels against the inhibitor concentration to determine the cellular IC50.

## Conclusion

The development of next-generation PI3K inhibitors is focused on enhancing isoform selectivity to improve the therapeutic window. **ACP-319** demonstrates good potency and selectivity for the PI3K $\delta$  isoform. However, clinical development has been challenged by toxicities. Other next-generation inhibitors such as parsaclisib and zanclalisib have shown promising clinical activity and manageable safety profiles in hematological malignancies, with innovative dosing

strategies being explored to further mitigate adverse events. The comparative data presented in this guide highlights the nuances between these agents and provides a framework for their continued evaluation in the pursuit of more effective and safer cancer therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AMG319 | 1608125-21-8 | PI3K | MOLNOVA [molnova.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. AMG319 (ACP-319) | PI3K $\delta$  inhibitor | CAS 1608125-21-8 | Buy AMG319 (ACP-319) from Supplier InvivoChem [invivochem.com]
- 5. Facebook [cancer.gov]
- 6. Single and combined BTK and PI3K $\delta$  inhibition with acalabrutinib and ACP-319 in pre-clinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase  $\delta$  Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. kyowakirin.com [kyowakirin.com]
- 12. ascopubs.org [ascopubs.org]
- 13. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Guide to Next-Generation PI3K Inhibitors: Benchmarking ACP-319]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574553#benchmarking-acp-319-against-next-generation-pi3k-inhibitors>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)